molecular formula C9H15LiO2Si B13491852 Lithium(1+) 3-(triethylsilyl)prop-2-ynoate

Lithium(1+) 3-(triethylsilyl)prop-2-ynoate

Cat. No.: B13491852
M. Wt: 190.3 g/mol
InChI Key: PEFHQGBFRVNDJG-UHFFFAOYSA-M
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Description

Lithium(1+) 3-(triethylsilyl)prop-2-ynoate is a chemical compound with the molecular formula C9H15LiO2Si and a molecular weight of 190.2407 g/mol . This compound is known for its unique structure, which includes a lithium ion, a triethylsilyl group, and a prop-2-ynoate moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 3-(triethylsilyl)prop-2-ynoate typically involves the reaction of triethylsilylacetylene with lithium hydroxide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Triethylsilylacetylene+Lithium HydroxideLithium(1+) 3-(triethylsilyl)prop-2-ynoate\text{Triethylsilylacetylene} + \text{Lithium Hydroxide} \rightarrow \text{this compound} Triethylsilylacetylene+Lithium Hydroxide→Lithium(1+) 3-(triethylsilyl)prop-2-ynoate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 3-(triethylsilyl)prop-2-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding alcohols or hydrocarbons.

    Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Lithium(1+) 3-(triethylsilyl)prop-2-ynoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Lithium(1+) 3-(triethylsilyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The lithium ion can interact with various enzymes and proteins, affecting their activity and function. The triethylsilyl group can also participate in chemical reactions, modifying the properties of the compound and its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) 3-(triethylsilyl)prop-2-ynoate is unique due to its combination of a lithium ion and a triethylsilyl group, which imparts distinct chemical properties. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and interact with different molecular targets.

Properties

Molecular Formula

C9H15LiO2Si

Molecular Weight

190.3 g/mol

IUPAC Name

lithium;3-triethylsilylprop-2-ynoate

InChI

InChI=1S/C9H16O2Si.Li/c1-4-12(5-2,6-3)8-7-9(10)11;/h4-6H2,1-3H3,(H,10,11);/q;+1/p-1

InChI Key

PEFHQGBFRVNDJG-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC[Si](CC)(CC)C#CC(=O)[O-]

Origin of Product

United States

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